molecular formula C17H31NS3 B1662082 2-Cyanopropan-2-yl dodecyl carbonotrithioate CAS No. 870196-83-1

2-Cyanopropan-2-yl dodecyl carbonotrithioate

Cat. No. B1662082
CAS RN: 870196-83-1
M. Wt: 345.6
InChI Key: QSVOWVXHKOQYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-propyl Dodecyl Trithiocarbonate, also known as 2-Cyanopropan-2-yl Dodecyl Carbonotrithioate, is a cross-linking agent used to increase the polymer concentration . It is used as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent for controlled radical polymerization, particularly suited for the polymerization of methacrylate, methacrylamide, and styrene monomers .


Synthesis Analysis

The synthesis of 2-Cyano-2-propyl Dodecyl Trithiocarbonate involves 2,2’-Azobis(2-methylpropionitrile) (AIBN) as a donor for the 2-cyano-2-propyl group .


Molecular Structure Analysis

The molecular formula of 2-Cyano-2-propyl Dodecyl Trithiocarbonate is C17H31NS3, and its molecular weight is 345.63 .


Chemical Reactions Analysis

This compound is used in RAFT polymerization, a type of controlled radical polymerization. It is especially suited for the polymerization of methacrylate, methacrylamide, and styrene monomers .


Physical And Chemical Properties Analysis

2-Cyano-2-propyl Dodecyl Trithiocarbonate is a liquid at 20°C. It has a specific gravity of 1.00 at 20/20°C and a refractive index of 1.53 . It should be stored under inert gas at a temperature between 0-10°C .

Scientific Research Applications

Controlled Radical Polymerization

This compound is used as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent for controlled radical polymerization. It is particularly suited for the polymerization of methacrylate, methacrylamide, and styrene monomers .

Chain Transfer Agent (CTA)

It also serves as a Chain Transfer Agent (CTA) in various polymerization processes .

Mechanism of Action

Target of Action

The primary target of 2-Cyanopropan-2-yl dodecyl carbonotrithioate, also known as S-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate, is the process of polymerization . It acts as a RAFT (Reversible Addition Fragmentation Chain Transfer) agent , which is a type of chain transfer agent that can control the polymerization process .

Mode of Action

As a RAFT agent, 2-Cyanopropan-2-yl dodecyl carbonotrithioate interacts with the growing polymer chains during the polymerization process . It facilitates the controlled radical polymerization by reversibly adding and breaking the polymer chains . This results in polymers with well-defined structures and potentially lower polydispersity .

Biochemical Pathways

The compound affects the polymerization pathway . It is especially suited for the polymerization of methacrylate, methacrylamide, and styrene monomers . The RAFT process allows for the formation of polymers with complex architectures, such as block, graft, star, and comb-like structures .

Result of Action

The result of the action of 2-Cyanopropan-2-yl dodecyl carbonotrithioate is the formation of well-controlled polymers . These polymers can have a variety of structures and properties, depending on the specific monomers used and the conditions of the polymerization process .

Action Environment

The action, efficacy, and stability of 2-Cyanopropan-2-yl dodecyl carbonotrithioate can be influenced by various environmental factors. For instance, it should be stored under inert gas and avoid light, moisture, and heat . These conditions can affect the stability of the compound and its effectiveness as a RAFT agent .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Use only outdoors or in a well-ventilated area. After handling, wash skin thoroughly. Wear protective gloves, clothing, eye protection, and face protection .

Future Directions

The use of 2-Cyano-2-propyl Dodecyl Trithiocarbonate in RAFT polymerization opens up new possibilities in the field of polymer science. Its ability to control the polymerization of methacrylate, methacrylamide, and styrene monomers makes it a valuable tool for creating a wide range of polymer structures .

properties

IUPAC Name

2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NS3/c1-4-5-6-7-8-9-10-11-12-13-14-20-16(19)21-17(2,3)15-18/h4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVOWVXHKOQYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746391
Record name 2-Cyanopropan-2-yl dodecyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanopropan-2-yl dodecyl carbonotrithioate

CAS RN

870196-83-1
Record name 2-Cyano-2-propyl dodecyl trithiocarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870196-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanopropan-2-yl dodecyl carbonotrithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanopropan-2-yl dodecyl carbonotrithioate
Reactant of Route 2
Reactant of Route 2
2-Cyanopropan-2-yl dodecyl carbonotrithioate
Reactant of Route 3
Reactant of Route 3
2-Cyanopropan-2-yl dodecyl carbonotrithioate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Cyanopropan-2-yl dodecyl carbonotrithioate
Reactant of Route 5
Reactant of Route 5
2-Cyanopropan-2-yl dodecyl carbonotrithioate
Reactant of Route 6
Reactant of Route 6
2-Cyanopropan-2-yl dodecyl carbonotrithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.